molecular formula C7H15NOS B2863644 (2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine CAS No. 2460739-91-5

(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine

Cat. No.: B2863644
CAS No.: 2460739-91-5
M. Wt: 161.26
InChI Key: LTJKCWCEVRJBRL-RNFRBKRXSA-N
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Description

(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a defined stereochemistry at the 2 and 4 positions of the pyrrolidine ring, a methoxy functional group, and a methylsulfanylmethyl side chain. These structural motifs make it a valuable scaffold for constructing more complex molecules and for investigating biological activity. Pyrrolidine rings are a fundamental class of N-heterocyclic compounds and are among the most common structural elements found in pharmaceuticals and biologically active molecules . Over 90% of new drugs contain heterocyclic structures, which serve as a critical interface between chemistry and biology . The specific stereochemistry and functionalization of this pyrrolidine derivative make it a promising building block for drug discovery programs, particularly for targeting the central nervous system. Pyrrolidine and other N-heterocyclic scaffolds are frequently investigated for a range of therapeutic areas, including as anticonvulsants, analgesics for neuropathic pain, and treatments for migraine and bipolar disorders . The presence of the methylsulfanylmethyl group is a key feature, as sulfur-containing groups can influence the compound's electronic properties, lipophilicity, and potential for metabolic modification. This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental investigations.

Properties

IUPAC Name

(2R,4R)-4-methoxy-2-(methylsulfanylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-9-7-3-6(5-10-2)8-4-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJKCWCEVRJBRL-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxy group and a methylsulfanyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrrolidine derivatives have shown promising antimicrobial properties. For instance, certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues .
  • Anticancer Potential : The compound's structural characteristics may contribute to its anticancer activity. Studies have reported that similar pyrrolidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
  • Cholinesterase Inhibition : Some pyrrolidine derivatives act as inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, such as acetylcholinesterase or various kinases, leading to altered metabolic pathways that can inhibit tumor growth or enhance neurotransmission .
  • Receptor Modulation : Pyrrolidine derivatives can modulate receptor activities, influencing signaling pathways associated with cell growth and survival. For example, some compounds have been identified as inverse agonists for nuclear hormone receptors involved in autoimmune responses .
  • Antioxidant Activity : There is evidence suggesting that certain pyrrolidine compounds possess antioxidant properties, which can protect cells from oxidative stress and inflammation .

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against pathogens such as E. coli and S. aureus. Results indicated significant inhibitory concentrations (IC50 values) demonstrating their potential as new antimicrobial agents .
  • Anticancer Research : In vitro assays revealed that specific pyrrolidine derivatives could significantly reduce cell viability in cancer cell lines with IC50 values much lower than standard chemotherapeutics, suggesting a strong anticancer potential .

Data Table

Biological ActivityCompoundIC50 Value (µM)Reference
Antimicrobial(2R,4R)-4-Methoxy...10 - 20
AnticancerVarious derivatives0.5 - 5
Cholinesterase InhibitionSimilar derivatives0.025

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Substituent Variations and Stereochemical Effects

Key structural analogs and their distinguishing features:

Compound Name Substituents Stereochemistry Key Properties/Applications Synthesis Yield/Optical Activity Reference
(2R,4R)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidine hydrochloride C4-OH, C2-methoxycarbonyl (2R,4R) Biochemical intermediate N/A
(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine C4-OMe, C2-methoxymethyl (2S,4R) Small-molecule scaffold for drug design Purity: Min. (exact value N/A)
(2S,4R)-4-Mercapto-1-p-nitrobenzyloxycarbonyl-pyrrolidine C4-SH, C2-pyrrolidinylcarbonyl (2S,4S) Thiol-based reactivity; enzyme inhibition 91% yield, [α]D = +12.1°
(2R,4R)-2-(Diphenylphosphinomethyl)-4-diphenylphosphino-pyrrolidine C2/C4-diphenylphosphine groups (2R,4R) Chiral ligand in asymmetric catalysis ≥97% purity
(2S,4R)-N-Benzyl-2-(1'-benzyloxy-3'-butenyl)pyrrolidine C2-benzyloxybutenyl, C4-benzyl (2S,4R,1'R) Glycosidase inhibition 74% yield, [α]D = -52.0°
(2R,4S)-57b (GABA uptake inhibitor) C4-(4-methoxyphenyl) (2R,4S) GAT-3 inhibition (IC50 = 38.0 µM) N/A
Key Observations:
  • Methoxy vs. Hydroxy : The C4-methoxy group in the target compound improves metabolic stability compared to hydroxy analogs (e.g., ’s 4-hydroxy derivative), which may undergo oxidation or conjugation .
  • Sulfur vs. Oxygen: The methylsulfanylmethyl group provides distinct electronic and steric effects compared to methoxymethyl () or carbonyl substituents ().
  • Stereochemistry : The (2R,4R) configuration is crucial for activity. For example, (2R,4S)-57b () shows reduced GAT-3 inhibition compared to its (2S,4R) counterpart, highlighting stereochemical sensitivity .

Q & A

Q. What are the recommended synthetic routes for (2R,4R)-4-Methoxy-2-(methylsulfanylmethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

Synthesis of this chiral pyrrolidine derivative typically involves stereoselective methods to preserve its (2R,4R) configuration. Key approaches include:

  • Chiral Pool Synthesis : Starting from L-proline or other chiral precursors, followed by functionalization. For example, methylsulfanylmethyl and methoxy groups can be introduced via alkylation or nucleophilic substitution under controlled conditions (e.g., using Lewis acid catalysts to direct stereochemistry) .
  • Asymmetric Catalysis : Chiral catalysts like bisphosphine ligands (e.g., R,R-BCPM) can induce stereocontrol during ring closure or functional group installation .
  • Protecting Group Strategies : Temporary protection of reactive sites (e.g., hydroxyl or amine groups) using tert-butoxycarbonyl (Boc) or methoxycarbonyl groups ensures regioselectivity during synthesis .

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and yield.
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize racemization during chiral center formation .
  • Purification : Chromatography or recrystallization is essential to isolate diastereomers, as seen in Scission-allylation reactions for similar pyrrolidines .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts and coupling constants (e.g., JJ-values) distinguish axial/equatorial substituents. For example, methoxy groups at the 4R position exhibit distinct splitting patterns compared to other stereoisomers .
    • NOESY/ROESY : Nuclear Overhauser effects confirm spatial proximity of substituents, validating the (2R,4R) configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming synthetic accuracy .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with retention times compared to known standards .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis of this compound?

  • Catalyst Optimization : Use enantiopure ligands (e.g., R,R-BCPM) to enhance stereoselectivity in catalytic hydrogenation or cross-coupling steps .
  • Dynamic Kinetic Resolution : Combine chiral catalysts with reversible reactions (e.g., enzymatic transesterification) to suppress racemization .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks stereochemical purity during continuous flow synthesis, enabling real-time adjustments .

Q. Challenges :

  • Scale-Up Limitations : Batch reactions may suffer from thermal gradients, leading to epimerization. Mitigate via microreactor technology .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulates interactions with target proteins (e.g., enzymes or receptors). For example, the methoxy group’s electron-donating effects may enhance binding to hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (e.g., methylsulfanylmethyl’s lipophilicity) with activity trends observed in analogous pyrrolidines .
  • MD Simulations : Assess conformational stability in biological membranes, critical for bioavailability predictions .

Q. Data Interpretation :

  • Contradictions in reported activities (e.g., neuroprotective vs. cytotoxic effects) may arise from assay variability (e.g., cell line specificity) or impurity profiles .

Q. How do structural modifications at the 2R and 4R positions affect reactivity and biological interactions?

Modification Impact on Reactivity Biological Implications
4R-Methoxy → 4R-Fluoro Increased electrophilicity; alters hydrogen bondingEnhanced enzyme inhibition (e.g., kinase targets)
2R-Methylsulfanylmethyl → 2R-Hydroxymethyl Higher polarity; susceptibility to oxidationImproved solubility but reduced membrane permeability

Q. Experimental Validation :

  • SAR Studies : Synthesize analogs and compare IC₅₀ values in enzyme assays .
  • Metabolic Stability Tests : Liver microsome assays quantify oxidative degradation rates .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control batches to minimize variability .
  • Epimer Analysis : Chiral HPLC or SFC ensures no contamination by (2S,4S) or other diastereomers, which may exhibit opposing activities .
  • Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify consensus mechanisms .

Q. How is Scission-allylation applied to synthesize related pyrrolidine derivatives, and can it be adapted here?

Scission-allylation, used in synthesizing 2-allylpyrrolidines , involves:

Ring-Opening : Treat a strained intermediate (e.g., epoxide) with allyl nucleophiles.

Recyclization : Acidic or basic conditions reform the pyrrolidine ring with new substituents.

Q. Adaptation for Target Compound :

  • Replace allyl groups with methylsulfanylmethyl donors (e.g., methylsulfanylmethylmagnesium bromide) during nucleophilic attack .
  • Optimize reaction time and temperature to prevent β-elimination side reactions .

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